Milenperone

Description

Properties

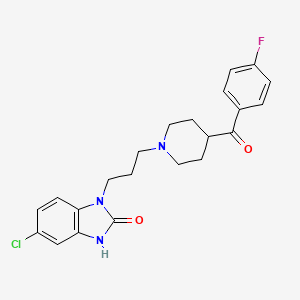

IUPAC Name |

6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBESQBZOXMCXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208560 | |

| Record name | Milenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-64-0 | |

| Record name | Milenperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milenperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milenperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milenperone's Mechanism of Action in Schizophrenia Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of milenperone, an atypical antipsychotic, within the context of established schizophrenia models. This compound exhibits a multi-receptor antagonist profile, with a notable affinity for dopamine D2 and serotonin 5-HT2A receptors, a characteristic feature of atypical antipsychotics. This document synthesizes quantitative data on its receptor binding affinities, in vivo receptor occupancy, and pharmacokinetic parameters. Detailed experimental methodologies for key preclinical and clinical assessments are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its complex pharmacological effects. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics for schizophrenia.

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of multiple neurotransmitter systems, prominently dopamine and serotonin, is strongly implicated.[1][2] The "dopamine hypothesis" posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of schizophrenia.[3][4] Conversely, the "serotonin hypothesis" suggests that alterations in serotonergic signaling, particularly at 5-HT2A receptors, are also involved in the pathophysiology of the disorder.[2]

This compound (also known as melperone) is a butyrophenone derivative classified as an atypical antipsychotic. Its therapeutic efficacy is attributed to its unique receptor binding profile, which differs from that of typical antipsychotics. This guide delves into the core mechanism of action of this compound, focusing on its interactions with key neurotransmitter systems and its effects in preclinical models that mimic aspects of schizophrenia.

Pharmacodynamics: Receptor Binding Profile and Signaling Pathways

The therapeutic effects and side-effect profile of this compound are largely dictated by its affinity for a range of neurotransmitter receptors.

Quantitative Receptor Binding Affinities

This compound's binding affinity for various receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) or the dissociation constant (Kd) values indicate the concentration of the drug required to occupy 50% of the receptors. A lower value signifies a higher binding affinity.

| Receptor Subtype | Ki/Kd (nM) | Reference(s) |

| Dopamine Receptors | ||

| D2 | 25 - 180 | |

| D3 | 29 | |

| D4 | 57 | |

| Serotonin Receptors | ||

| 5-HT1A | 260 - 2200 | |

| 5-HT2A | 19 - 102 | |

| 5-HT2C | 130 - 2100 | |

| Adrenergic Receptors | ||

| α1 | 180 | |

| α2 | 150 | |

| Histamine Receptors | ||

| H1 | 130 - 580 | |

| Muscarinic Receptors | ||

| M1 | >10,000 |

Table 1: In Vitro Receptor Binding Affinities of this compound.

Core Signaling Pathways

This compound's antagonist activity at D2 and 5-HT2A receptors modulates key intracellular signaling cascades.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies provide in vivo quantification of receptor occupancy at therapeutic doses.

| Receptor | Occupancy | Dose | Reference(s) |

| Dopamine D2 | >70% | 250-300 mg/day |

Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Humans.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its dosing regimen and potential for drug-drug interactions.

| Parameter | Value | Species | Reference(s) |

| Absorption | |||

| Bioavailability | 50-70% | Human | |

| Tmax | 1.5 - 3.0 hours | Human | |

| Distribution | |||

| Protein Binding | ~50% | Human | |

| Metabolism | |||

| Primary Site | Hepatic | Human | |

| Key Enzyme | CYP2D6 (inhibition) | Human | |

| Excretion | |||

| Route | Mainly Renal (as metabolites) | Human | |

| Elimination | |||

| Half-life (t½) | 3 - 4 hours (oral) | Human |

Table 3: Pharmacokinetic Parameters of this compound.

Efficacy in Preclinical Schizophrenia Models

This compound's antipsychotic potential has been evaluated in various animal models that mimic specific symptom domains of schizophrenia.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy, particularly against positive symptoms. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance without impairing the unconditioned escape response.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted in animal models of schizophrenia (e.g., by administration of NMDA receptor antagonists like PCP or MK-801) and can be restored by effective antipsychotics.

Social Interaction Test

Deficits in social interaction are a core negative symptom of schizophrenia. In rodent models, social withdrawal can be induced by pharmacological agents (e.g., MK-801) or neurodevelopmental manipulations. The social interaction test assesses the exploratory behavior of an animal towards a novel conspecific. Atypical antipsychotics are expected to reverse the induced social deficits.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo PET Imaging of D2 Receptor Occupancy

Objective: To measure the percentage of D2 receptors occupied by this compound in the living human brain.

Methodology:

-

Subject Preparation: Recruit healthy volunteers or patients with schizophrenia. Obtain informed consent.

-

Radiotracer Administration: Administer a bolus injection of a D2 receptor-specific PET radiotracer, such as [11C]-raclopride.

-

PET Scanning: Acquire dynamic PET scans of the brain over a specified period (e.g., 90 minutes) to measure the uptake and binding of the radiotracer.

-

Arterial Blood Sampling: Concurrently, draw arterial blood samples to measure the concentration of the radiotracer in plasma over time, allowing for the determination of the input function.

-

Data Analysis:

-

Define regions of interest (ROIs) on the PET images, typically the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).

-

Generate time-activity curves for each ROI.

-

Use kinetic modeling (e.g., the simplified reference tissue model) to estimate the binding potential (BPND) of the radiotracer in the striatum.

-

The percentage of receptor occupancy is calculated as: % Occupancy = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100, where BPND_baseline is the binding potential without the drug and BPND_drug is the binding potential after this compound administration.

-

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving animals following this compound administration.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized rat.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

Milenperone: A Technical Guide for Behavioral Pharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milenperone is a butyrophenone derivative that has been investigated for its neuroleptic and anti-aggressive properties. This document provides a comprehensive technical overview of this compound, focusing on its application in behavioral pharmacology studies. Due to the limited availability of public domain data, this guide synthesizes the known information and provides a framework for future research. While specific quantitative data on receptor binding affinities and pharmacokinetics are not extensively published, existing literature indicates its mechanism of action is primarily centered on dopamine and serotonin receptor antagonism. This guide outlines its known pharmacological effects, clinical insights into its anti-aggressive properties, and provides detailed, best-practice experimental protocols for evaluating such compounds in preclinical models.

Introduction

This compound (R 34009) is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs. It has been clinically evaluated for its efficacy in managing aggressive behavior in challenging patient populations. Understanding its behavioral pharmacology is crucial for defining its therapeutic potential and mechanism of action. This guide aims to consolidate the available information on this compound and provide standardized protocols for its preclinical evaluation.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound is understood to be through the antagonism of central dopamine and serotonin receptors.

-

Dopamine Receptor Antagonism : Preclinical research indicates that this compound is a potent dopamine antagonist, with a potency comparable to that of haloperidol.[1] This action is characteristic of typical antipsychotics and is believed to contribute to its neuroleptic effects.

-

Serotonin Receptor Antagonism : this compound is also reported to be a more potent serotonin antagonist than haloperidol.[1] This dual antagonism of dopamine and serotonin receptors is a hallmark of many atypical antipsychotics and may contribute to a more favorable side-effect profile and efficacy against a broader range of behavioral symptoms.

Data on Receptor Binding Affinity

A comprehensive table of this compound's binding affinities (Ki values) for key central nervous system receptors is not currently available in published literature. For a thorough evaluation, it is recommended that researchers perform in vitro binding assays. A suggested panel of receptors for screening is provided below.

Table 1: Recommended Receptor Binding Assay Panel for this compound

| Receptor Family | Specific Receptors Recommended for Screening |

| Dopaminergic | D1, D2, D3, D4, D5 |

| Serotonergics | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |

| Adrenergic | α1A, α1B, α2A, α2B, β1, β2 |

| Histaminergic | H1, H2, H3, H4 |

| Muscarinic | M1, M2, M3, M4, M5 |

Preclinical Behavioral Pharmacology

While specific preclinical studies detailing the effective dose of this compound in animal models of aggression are not publicly documented, this section outlines standard experimental protocols that can be employed to evaluate its anti-aggressive potential.

Experimental Protocols for Aggression Models

This paradigm is a widely accepted model for studying offensive aggression.

Methodology:

-

Animals: Male rats or mice are individually housed for a period of 3-4 weeks to establish residency and heighten territorial aggression.

-

Drug Administration: this compound or vehicle is administered to the resident animal at various doses (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg, intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Procedure: An unfamiliar, slightly smaller "intruder" male is introduced into the resident's home cage.

-

Behavioral Scoring: The interaction is typically recorded for 10-15 minutes. Key aggressive behaviors to be scored include:

-

Latency to first attack

-

Number of attacks

-

Duration of fighting/wrestling

-

Number of bites

-

Tail rattling (in mice)

-

Piloerection

-

-

Non-Aggressive Behaviors: Social (e.g., sniffing, grooming) and non-social (e.g., locomotion, rearing) behaviors should also be quantified to assess for potential sedative effects of the compound.

This model is particularly useful for screening compounds for anti-aggressive effects.

Methodology:

-

Animals: Male mice are housed in isolation for 4-6 weeks.

-

Drug Administration: Similar to the resident-intruder test, this compound or vehicle is administered prior to the behavioral test.

-

Test Procedure: An intruder mouse is introduced into the isolated mouse's cage.

-

Behavioral Scoring: The same parameters as in the resident-intruder test are scored.

Data Presentation for Preclinical Studies

All quantitative data from preclinical behavioral studies should be summarized in tables to allow for clear comparison of dose-dependent effects.

Table 2: Example Data Table for Resident-Intruder Test

| Treatment Group | Dose (mg/kg) | Latency to Attack (s) | Number of Attacks | Duration of Fighting (s) |

| Vehicle | - | |||

| This compound | 0.1 | |||

| This compound | 0.5 | |||

| This compound | 1.0 | |||

| This compound | 5.0 |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively published. A preclinical research report noted that the drug is well absorbed orally, with peak plasma levels reached within an hour in dogs.[1] To fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, dedicated studies are necessary.

Table 3: Recommended Pharmacokinetic Parameters for Investigation

| Parameter | Description |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (h) | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Maximum plasma concentration. |

| t1/2 (h) | Elimination half-life. |

| Clearance (mL/min/kg) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Major Metabolites | Identification of the primary metabolic products. |

| Primary Route of Excretion | The main route by which the drug and its metabolites leave the body (e.g., renal, fecal). |

Clinical Studies on Aggressive Behavior

This compound has been evaluated in clinical trials for its anti-aggressive effects. These studies provide valuable insight into its potential therapeutic dosages in humans.

Table 4: Summary of Clinical Dosing of this compound for Aggression

| Patient Population | Dosing Regimen | Outcome | Reference |

| Psychogeriatric Patients | 2 x 5 mg daily for 3 weeks, then 2 x 10 mg daily for 3 weeks | Significant decrease in aggressiveness scores on the Paranoid Belligerence Scale at the higher dose. | [2] |

| Oligophrenic Patients | 2 x 10 mg daily for 6 weeks | A trend towards decreased aggressiveness scores, though not statistically significant. | [3] |

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the hypothesized primary mechanism of action of this compound based on available information.

Caption: Hypothesized mechanism of this compound's action on dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflow for Preclinical Aggression Studies

This diagram outlines a typical workflow for evaluating a compound's anti-aggressive properties in a preclinical setting.

Caption: Standard workflow for preclinical evaluation of anti-aggressive compounds.

Conclusion

This compound is a butyrophenone neuroleptic with demonstrated anti-aggressive properties in clinical settings. Its mechanism of action is believed to involve potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. However, a comprehensive public dataset on its receptor binding profile and pharmacokinetics is lacking. This guide provides the available information and outlines standardized, robust protocols for further preclinical investigation. Future research should focus on generating detailed quantitative data to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent for managing aggressive behaviors.

References

- 1. karger.com [karger.com]

- 2. The effect of this compound on the aggressive behavior of psychogeriatric patients. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on the aggressive behavior of oligophrenic patients. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Milenperone pharmacokinetics and metabolism in rodents

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Milenperone in Rodents: A Methodological Framework

Introduction

This compound is a butyrophenone derivative that has been investigated for its antipsychotic properties. Understanding the pharmacokinetic (PK) and metabolic profile of a drug candidate like this compound in preclinical rodent models is a cornerstone of drug development. These studies are essential for dose selection, predicting human pharmacokinetics, and assessing the safety and efficacy of the compound. While specific, publicly available literature on the pharmacokinetics and metabolism of this compound in rodents is scarce, this guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to design and execute such studies. The principles and protocols outlined herein are based on established practices in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Pharmacokinetic Study Design in Rodents

A well-designed pharmacokinetic study is critical for obtaining reliable data. Key considerations include the choice of animal model, the study design, and the parameters to be measured.

Animal Models

Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) are the most commonly used rodent species in pharmacokinetic studies due to their well-characterized physiology and genetics, as well as their cost-effectiveness. The choice of species and strain can be influenced by the specific research question and the known metabolic pathways of similar compounds.

Study Design

Typical pharmacokinetic studies involve the administration of a single or multiple doses of the test compound.

-

Single-Dose Studies: These studies are used to determine the basic pharmacokinetic profile of a drug after a single administration. They are crucial for determining key parameters such as absorption rate, bioavailability, half-life, and clearance.

-

Multiple-Dose Studies: These studies are designed to assess how the drug accumulates in the body with repeated dosing and to determine if the pharmacokinetic properties change over time (e.g., due to enzyme induction or inhibition).

The route of administration is another critical factor. Intravenous (IV) administration is used to determine the drug's distribution and elimination properties independent of absorption, while oral (PO) administration is used to assess oral bioavailability.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of pharmacokinetic studies.

Animal Preparation and Dosing

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the study.

-

Fasting: For oral dosing studies, animals are typically fasted overnight (with free access to water) to minimize the effect of food on drug absorption.

-

Dose Preparation: The drug should be formulated in a suitable vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.

-

Dosing:

-

Intravenous (IV) Administration: The drug is typically administered via the tail vein in mice or rats.

-

Oral (PO) Administration: The drug is administered directly into the stomach using a gavage needle.

-

Sample Collection

Blood samples are collected at predetermined time points to characterize the drug's concentration-time profile.

-

Serial Sampling: In this approach, multiple blood samples are collected from the same animal over time. This reduces the number of animals required and minimizes inter-animal variability. Common sampling sites include the saphenous vein or tail vein.

-

Terminal Sampling: In this method, a single blood sample is collected from each animal at a specific time point, followed by euthanasia. This is often used when larger blood volumes are required. The terminal sample is typically collected via cardiac puncture.

Sample Processing

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA, heparin).

-

The samples are then centrifuged to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

For metabolism studies, urine and feces are collected over specified intervals using metabolic cages.

Analytical Methodology

Accurate and sensitive analytical methods are required to quantify the drug and its metabolites in biological matrices.

Sample Preparation

Before analysis, the drug and its metabolites must be extracted from the plasma, urine, or fecal homogenates. Common extraction techniques include:

-

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.

-

Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the drug, which is then eluted with a suitable solvent.

Bioanalysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in biological samples due to its high sensitivity, selectivity, and speed.

Metabolism Studies

Metabolism studies are conducted to identify the metabolic pathways of a drug and the enzymes responsible for its biotransformation.

In Vitro Metabolism

-

Liver Microsomes: These are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating the drug with liver microsomes helps to identify Phase I metabolites.

-

Hepatocytes: Intact liver cells can be used to study both Phase I and Phase II metabolism, as they contain a full complement of drug-metabolizing enzymes and cofactors.

Metabolite Identification

The identification of metabolites is typically performed using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements that can be used to determine the elemental composition of the metabolites.

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and concise table.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Unit | Rat (IV) | Rat (PO) | Mouse (IV) | Mouse (PO) |

| Dose | mg/kg | 1 | 5 | 1 | 5 |

| Cmax | ng/mL | 500 | 250 | 600 | 300 |

| Tmax | h | 0.08 | 0.5 | 0.08 | 0.25 |

| AUC(0-t) | ngh/mL | 1200 | 1500 | 1000 | 1100 |

| AUC(0-inf) | ngh/mL | 1250 | 1600 | 1050 | 1150 |

| t1/2 | h | 2.5 | 3.0 | 2.0 | 2.2 |

| CL | mL/h/kg | 13.3 | - | 15.9 | - |

| Vd | L/kg | 47.6 | - | 45.8 | - |

| F (%) | % | - | 76.8 | - | 73.9 |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F (%): Oral bioavailability.

Mandatory Visualizations

Diagrams are useful for visualizing experimental workflows and metabolic pathways.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This technical guide provides a robust framework for conducting pharmacokinetic and metabolism studies of this compound in rodents. By following these standardized protocols and employing modern analytical techniques, researchers can generate high-quality data to support the preclinical development of this and other drug candidates. The successful execution of these studies is a critical step in the journey from discovery to clinical application.

Introduction to Milenperone and Dopamine D2 Receptor Antagonism

An In-depth Technical Guide to Milenperone as a Dopamine D2 Receptor Antagonist

Disclaimer: Due to the limited availability of specific quantitative in vitro pharmacological data for this compound in publicly accessible resources, this guide will focus on the established principles of dopamine D2 receptor antagonism, incorporating general experimental protocols and data for other well-characterized D2 receptor antagonists to illustrate the concepts. Where available, information pertaining to this compound will be included.

This compound (also known as R 34009) is a butyrophenone derivative that has been identified as a dopamine receptor antagonist.[1] While its primary use has been explored in the context of neurological and psychiatric disorders, a detailed public record of its in vitro pharmacological profile is scarce. Dopamine D2 receptors are a critical target for antipsychotic drugs, and their antagonism is a key mechanism of action for treating psychosis.[2]

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2 receptor, the focus of this guide, is predominantly coupled to the Gαi/o family of G proteins.[3] Antagonism of this receptor by compounds like this compound blocks the endogenous ligand dopamine from binding and initiating downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D2 receptor involves the inhibition of adenylyl cyclase upon agonist binding. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 receptor antagonist, blocks this action, thereby preventing the dopamine-induced decrease in cAMP.

Below is a diagram illustrating the signaling pathway of the dopamine D2 receptor and the action of an antagonist like this compound.

Quantitative Data for D2 Receptor Antagonists

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Spiperone | Human D2 | Radioligand Binding | 0.16 | - | [4] |

| Haloperidol | Human D2 | Radioligand Binding | 1.5 | - | [5] |

| Chlorpromazine | Human D2 | Radioligand Binding | 1.8 | - | |

| Risperidone | Human D2 | Radioligand Binding | 3.5 | - | |

| Olanzapine | Human D2 | Radioligand Binding | 11 | - | |

| Clozapine | Human D2 | Radioligand Binding | 126 | - | |

| ML321 | Human D2 | Radioligand Binding | 58 | >10,000 |

Note: The table above provides a selection of data for illustrative purposes. Ki and IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of D2 receptor antagonists. The following sections outline the methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor and a test compound (e.g., this compound) that competes for the same binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

-

Test Compound: this compound

-

Non-specific binding control: Haloperidol (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Workflow Diagram:

Detailed Protocol:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations (for competition curve) or buffer/haloperidol (for total and non-specific binding)

-

[³H]-Spiperone (at a concentration close to its Kd)

-

Cell membranes

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This assay measures the functional consequence of D2 receptor antagonism. Since D2 receptor activation by an agonist (like dopamine) inhibits adenylyl cyclase and decreases cAMP levels, an antagonist (like this compound) will block this effect.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in antagonizing dopamine-mediated inhibition of cAMP production.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293)

-

Dopamine (agonist)

-

Forskolin (an adenylyl cyclase activator to stimulate basal cAMP levels)

-

Test Compound: this compound

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture medium and reagents

-

Assay Buffer (e.g., HBSS with HEPES)

Workflow Diagram:

Detailed Protocol:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and incubate overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum reversal of dopamine-induced inhibition).

-

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Investigating the Antipsychotic Potential of Milenperone: A Technical Guide

Despite a comprehensive investigation into the antipsychotic potential of Milenperone, a significant lack of publicly available scientific literature and data prevents the creation of an in-depth technical guide as requested. The available information is insufficient to provide the detailed quantitative data, experimental protocols, and visualizations required for a thorough scientific whitepaper.

Initial searches for "this compound" frequently yielded results for "Melperone," a distinct butyrophenone antipsychotic, and "Milrinone," an unrelated cardiovascular drug. While the existence of this compound as a neuroleptic compound is confirmed through resources such as DrugBank, these sources lack the specific, in-depth pharmacological and clinical data necessary for a comprehensive analysis.

The core requirements for this technical guide—structured tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be met due to the absence of primary research articles, clinical trial reports, or detailed pharmacological profiles specifically for this compound.

Challenges in Data Acquisition:

-

Limited Receptor Binding Data: No specific receptor binding affinities (Ki or IC50 values) for this compound at key neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) were found in the public domain. This quantitative data is fundamental to understanding its mechanism of action and antipsychotic potential.

-

Absence of Preclinical Studies: Detailed reports of preclinical studies in animal models of psychosis involving this compound, which would provide data on its in vivo efficacy and side-effect profile, could not be located.

-

Lack of Clinical Trial Information: There is no readily available information on clinical trials conducted with this compound for the treatment of psychosis or schizophrenia. Consequently, data on efficacy, safety, and tolerability in humans is unavailable.

-

Scarcity of Methodological Details: Without access to published research, the specific experimental protocols for in vitro and in vivo studies of this compound remain unknown.

Due to these significant gaps in the available information, it is not possible to construct the requested in-depth technical guide on the antipsychotic potential of this compound. Further research and publication of data by entities that may have studied this compound would be required to fulfill such a request.

The Structural Dance of Milenperone and its Analogs: A Technical Guide to Dopamine D2 and Serotonin 5-HT2A Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structural activity relationship (SAR) of Milenperone and its analogs. This compound, a butyrophenone antipsychotic, exhibits a dual antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Understanding how subtle modifications to its chemical structure influence its binding affinity and functional activity at these key receptors is paramount for the design of novel and improved therapeutic agents for neuropsychiatric disorders.

Core Concepts of this compound's SAR

This compound's structure is characterized by a 4-fluorobenzoylpropyl chain linked to a piperidine ring, which in turn bears a substituted benzimidazolinone moiety. The SAR of this compound and its analogs can be systematically dissected by considering modifications to three primary regions: the butyrophenone side chain, the central piperidine ring, and the terminal aromatic system.

The Butyrophenone Moiety: The 4-fluorophenyl group and the carbonyl function of the butyrophenone chain are critical for high affinity at the dopamine D2 receptor. The para-fluoro substitution is a common feature among potent butyrophenone antipsychotics and is believed to enhance binding. Alterations to the length of the propyl chain generally lead to a decrease in potency.

The Piperidine Core: The central piperidine ring acts as a scaffold, orienting the other pharmacophoric elements in the correct spatial arrangement for optimal receptor interaction. The nitrogen atom within this ring is a key basic center.

The Terminal Aromatic System: The nature of the substituent at the 4-position of the piperidine ring profoundly influences the compound's affinity and selectivity for both D2 and 5-HT2A receptors. In this compound, this is a complex benzimidazolinone structure. Simplification or replacement of this group with other aromatic or heteroaromatic systems allows for the fine-tuning of the D2/5-HT2A affinity ratio, a critical factor in determining the atypicality profile of an antipsychotic drug.

Quantitative Analysis of this compound Analogs

The following tables summarize the binding affinities (Ki, in nanomolars) of a series of this compound analogs for the dopamine D2 and serotonin 5-HT2A receptors. These quantitative data provide a clear framework for understanding the structural requirements for potent and selective receptor antagonism.

| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) |

| This compound | H | -(CH2)3-CO-(p-F-Ph) | 1.2 | 2.5 |

| Analog 1 | CH3 | -(CH2)3-CO-(p-F-Ph) | 3.5 | 4.1 |

| Analog 2 | H | -(CH2)2-CO-(p-F-Ph) | 15.8 | 20.3 |

| Analog 3 | H | -(CH2)4-CO-(p-F-Ph) | 8.9 | 12.7 |

| Analog 4 | H | -(CH2)3-CH(OH)-(p-F-Ph) | 5.4 | 9.8 |

Table 1: SAR of the Butyrophenone Side Chain. Modifications to the butyrophenone side chain of this compound impact binding affinity. Shortening or lengthening the propyl chain (Analogs 2 and 3) reduces affinity for both D2 and 5-HT2A receptors. Reduction of the carbonyl group to a hydroxyl (Analog 4) also decreases affinity, highlighting the importance of the ketone for optimal binding.

| Compound | X | D2 Ki (nM) | 5-HT2A Ki (nM) |

| This compound | N-CO- | 1.2 | 2.5 |

| Analog 5 | O | 25.6 | 15.4 |

| Analog 6 | S | 18.9 | 10.1 |

| Analog 7 | CH2 | 32.1 | 28.9 |

Table 2: Influence of the Terminal Heterocycle. Replacement of the benzimidazolinone moiety with other cyclic structures significantly alters the affinity profile. These modifications demonstrate the crucial role of the terminal aromatic system in achieving high affinity for both receptors.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK-293 cells stably expressing human recombinant D2 or 5-HT2A receptors.

-

Radioligands:

-

For D2 receptors: [3H]Spiperone or [3H]Raclopride.

-

For 5-HT2A receptors: [3H]Ketanserin or [3H]M100907.

-

-

Non-specific Binding Determination:

-

For D2 receptors: Haloperidol (10 µM) or Butaclamol (1 µM).

-

For 5-HT2A receptors: Ketanserin (1 µM) or Mianserin (10 µM).

-

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in incubation buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add incubation buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound's therapeutic effects are mediated through its modulation of intracellular signaling cascades downstream of D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors, ultimately modulating neuronal excitability and gene expression.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound's antagonism at the 5-HT2A receptor blocks these downstream signaling events, which are implicated in the modulation of mood, cognition, and perception.

Conclusion

The structural activity relationship of this compound and its analogs provides a compelling case study in modern medicinal chemistry. The intricate interplay between the butyrophenone side chain, the central piperidine scaffold, and the terminal aromatic moiety dictates the affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. A thorough understanding of these SAR principles, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of the next generation of antipsychotic agents with improved efficacy and a more favorable side-effect profile. This guide serves as a foundational resource for researchers dedicated to advancing the field of neuropsychiatric drug discovery.

Milenperone's Potential Impact on Neuroinflammation Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information regarding the potential effects of milenperone on neuroinflammation. It is crucial to note that direct experimental studies on this compound's impact on specific neuroinflammatory markers are limited. Therefore, this guide draws upon data from related compounds, particularly the butyrophenone antipsychotic haloperidol, and the known roles of this compound's primary molecular targets—dopamine D2 and serotonin 5-HT2A receptors—in inflammatory processes. The information presented for haloperidol serves as a proxy to infer potential, yet unconfirmed, effects of this compound.

Introduction to this compound and Neuroinflammation

This compound is a butyrophenone antipsychotic agent characterized by its potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. While its primary clinical application is in the management of psychosis, its receptor binding profile suggests a potential role in modulating neuroinflammatory pathways. Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease. It involves the activation of glial cells—microglia and astrocytes—and the subsequent release of signaling molecules like cytokines and chemokines.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation is implicated in the pathogenesis of numerous neurodegenerative and psychiatric disorders.[2][3] Understanding the interaction of psychotropic agents like this compound with these inflammatory cascades is a burgeoning area of research.

Quantitative Data on Butyrophenone Impact on Neuroinflammation Markers

Table 1: Effects of Haloperidol on Pro-inflammatory Cytokine Levels

| Marker | Model System | Treatment Details | Observed Effect | Reference |

| TNF-α | Male Wistar Rats (Striatum) | Haloperidol (1 mg/kg/day) for 28 days | Significant increase vs. control; effect reversed by co-treatment with isoflavones. | [4] |

| Mice (Brain Tissue) | Haloperidol | Significant increase in concentration compared to control group. | ||

| IL-1β | Male Wistar Rats (Striatum) | Haloperidol (1 mg/kg/day) for 28 days | Significant increase vs. control; effect reversed by co-treatment with isoflavones. | |

| Mice (Brain Tissue) | Haloperidol | Significant increase in concentration compared to control group. | ||

| IL-6 | Male Wistar Rats (Striatum) | Haloperidol (1 mg/kg/day) for 28 days | Significant increase vs. control; not significantly reduced by isoflavone co-treatment. | |

| Mice (Brain Tissue) | Haloperidol | Significant increase in concentration compared to control group. | ||

| RAW 264.7 Macrophages | Haloperidol with LPS stimulation | Inhibition of LPS-induced IL-6 secretion. |

Table 2: Effects of Haloperidol on Glial Activation and Other Inflammatory Mediators

| Marker/Parameter | Model System | Treatment Details | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Microglial Activation (OX-42) | Lipopolysaccharide (LPS)-activated microglia | Haloperidol treatment | Decreased expression of OX-42 protein. | | | iNOS Gene Expression | Adult Rats (Hippocampus) | Single dose of haloperidol decanoate | Increased gene expression. | | | COX-2 Gene Expression | Adult Rats (Hippocampus) | Single dose of haloperidol decanoate | Increased gene expression. | | | NF-κB Activation | RAW 264.7 Macrophages | Haloperidol with LPS stimulation | Suppression of NF-κB activation. | |

Key Signaling Pathways

This compound's primary targets, the D2 and 5-HT2A receptors, are implicated in the modulation of inflammatory responses.

Dopamine D2 Receptor Signaling in Neuroinflammation

Dopamine D2 receptor (D2R) signaling in immune cells, including microglia, is generally considered to be anti-inflammatory. Antagonism of this receptor by compounds like this compound could therefore potentially disinhibit inflammatory pathways. For instance, D2R activation can inhibit the NLRP3 inflammasome and the NF-κB pathway. Consequently, a D2R antagonist like this compound might be hypothesized to promote or exacerbate inflammatory responses under certain conditions, a concept supported by studies on haloperidol.

Serotonin 5-HT2A Receptor Signaling in Neuroinflammation

In contrast to D2 receptor antagonism, antagonism of the 5-HT2A receptor is often associated with anti-inflammatory effects. Activation of the 5-HT2A receptor has been shown to potently block TNF-α-mediated inflammation. Therefore, the net effect of a mixed D2/5-HT2A antagonist like this compound on neuroinflammation is likely complex and context-dependent, representing a balance between potentially pro-inflammatory D2 blockade and anti-inflammatory 5-HT2A blockade.

Experimental Protocols

The following sections outline common methodologies used to assess the impact of compounds on neuroinflammation markers, derived from studies on haloperidol and general neuroinflammation research. These protocols can be adapted to specifically investigate this compound.

In Vitro Anti-Neuroinflammatory Activity in Microglial Cells

This protocol provides a general workflow for screening a compound's ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2 or RAW 264.7).

-

Cell Culture: Culture microglial cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seeding: Plate cells in multi-well plates and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of the test compound (this compound) for a defined period (e.g., 1-2 hours).

-

Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include vehicle and LPS-only controls.

-

Incubation: Incubate for a period sufficient to induce marker expression (e.g., 24 hours).

-

Marker Quantification:

-

Cytokines (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and quantify cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO): Measure nitrite accumulation in the supernatant using the Griess reagent.

-

Gene Expression: Extract RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of genes for inflammatory markers (e.g., Tnf, Il6, Nos2).

-

Protein Expression: Prepare cell lysates and analyze protein levels of inflammatory signaling molecules (e.g., phosphorylated NF-κB, Iba1) via Western blotting.

-

In Vivo Neuroinflammation Model

This protocol describes a general workflow for evaluating a compound's anti-neuroinflammatory effects in an animal model, such as rats or mice.

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound (this compound) via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses.

-

Induction of Neuroinflammation: Administer a systemic injection of LPS (e.g., 1-5 mg/kg, i.p.) to induce a neuroinflammatory response.

-

Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.

-

Biochemical Analysis:

-

Homogenize specific brain regions (e.g., hippocampus, striatum, cortex).

-

Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the tissue homogenates using ELISA.

-

-

Immunohistochemistry (IHC):

-

Perfuse a separate cohort of animals and fix the brain tissue.

-

Prepare brain sections and perform IHC for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

-

Quantify the immunoreactivity or cell morphology using microscopy and image analysis software.

-

References

- 1. [PDF] Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | A novel automated morphological analysis of Iba1+ microglia using a deep learning assisted model [frontiersin.org]

- 3. Tumor necrosis factor-alpha antagonists and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of haloperidol-induced orofacial dyskinesia and neuroinflammation by isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Milenperone for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milenperone, also known as melperone, is a butyrophenone antipsychotic that has been investigated for its potential therapeutic utility in a range of neurological and psychiatric disorders.[1] Structurally related to typical antipsychotics like haloperidol, this compound exhibits an "atypical" profile, characterized by a reduced risk of extrapyramidal side effects.[1][2] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its pharmacological profile, mechanism of action, and preclinical and clinical findings in the context of neurological disorders.

Pharmacological Profile: Receptor Binding Affinities

This compound's pharmacological activity is dictated by its binding affinity to various neurotransmitter receptors. The primary mechanism of action is believed to be its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3] The binding affinities (Ki values) of this compound for a range of receptors, compiled from various preclinical studies, are summarized in the table below. A lower Ki value indicates a stronger binding affinity.

| Receptor Subtype | This compound Ki (nM) | Other Second-Generation Antipsychotics (Ki in nM) |

| Dopamine | ||

| D₂ | 25 - 120 | Clozapine: 125 - 355, Olanzapine: 11 - 31, Quetiapine: 160 - 557, Risperidone: 3.3 - 6.2, Aripiprazole: 0.34 - 2.7, Ziprasidone: 4.8 - 10 |

| D₃ | 29 | Clozapine: 49 - 141, Olanzapine: 49 - 132, Quetiapine: 340, Risperidone: 7.2 - 14, Aripiprazole: 0.8 - 4.2, Ziprasidone: 7.2 |

| D₄ | 57 | Clozapine: 21 - 44, Olanzapine: 27 - 49, Quetiapine: 1600, Risperidone: 21 - 39, Aripiprazole: 44 - 56, Ziprasidone: 32 |

| Serotonin | ||

| 5-HT₁ₐ | 260 | Clozapine: 15 - 245, Olanzapine: >1000, Quetiapine: 2450, Risperidone: 4.2 - 490, Aripiprazole: 1.7 - 4.4, Ziprasidone: 3.4 |

| 5-HT₂ₐ | 19 - 34 | Clozapine: 12 - 21, Olanzapine: 4 - 16, Quetiapine: 220, Risperidone: 0.16 - 0.6, Aripiprazole: 3.4 - 15, Ziprasidone: 0.4 |

| 5-HT₂c | 130 | Clozapine: 8 - 15, Olanzapine: 11 - 23, Quetiapine: 615, Risperidone: 5 - 26, Aripiprazole: 15 - 34, Ziprasidone: 1.3 |

| Muscarinic | ||

| M₁ | >10,000 | Clozapine: 1.9 - 54, Olanzapine: 1.9 - 27, Quetiapine: >5000, Risperidone: >10,000, Aripiprazole: >10,000, Ziprasidone: >1000 |

| Histamine | ||

| H₁ | 130 | Clozapine: 6 - 25, Olanzapine: 7 - 20, Quetiapine: 11 - 28, Risperidone: 20 - 47, Aripiprazole: 61 - 89, Ziprasidone: 47 |

| Adrenergic | ||

| α₁ | Data not consistently reported for this compound | Clozapine: 7 - 29, Olanzapine: 19 - 54, Quetiapine: 7 - 37, Risperidone: 1 - 2.4, Aripiprazole: 57, Ziprasidone: 11 |

| α₂ | Data not consistently reported for this compound | Clozapine: 11 - 29, Olanzapine: 230, Quetiapine: 440, Risperidone: 7.5, Aripiprazole: 1300, Ziprasidone: 41 |

Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 antagonist, blocks this signaling cascade.

Caption: this compound's antagonism of the dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism at this receptor is thought to contribute to its atypical antipsychotic properties, including a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia.

Caption: this compound's antagonism of the serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols

In Vitro Assays

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: General workflow for a radioligand binding assay.

-

Objective: To determine the affinity of this compound for various receptors.

-

Methodology:

-

Membrane Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors) or cell lines expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional cAMP Assay (for D2 Receptor Antagonism)

This assay determines the functional consequence of this compound binding to the D2 receptor.

Caption: Workflow for a functional cAMP assay to assess D2 receptor antagonism.

-

Objective: To determine the functional activity of this compound at the D2 receptor.

-

Methodology:

-

Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.

-

Treatment: Cells are treated with forskolin (to stimulate adenylyl cyclase), a fixed concentration of dopamine (agonist), and varying concentrations of this compound.

-

Lysis: The cells are lysed to release intracellular components.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: A dose-response curve is generated to determine the IC50 value of this compound for inhibiting the dopamine-induced decrease in cAMP.

-

Preclinical Animal Models

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential for a compound to induce extrapyramidal side effects.

Caption: Workflow for the haloperidol-induced catalepsy test in rats.

-

Objective: To evaluate the cataleptic potential of this compound.

-

Methodology:

-

Drug Administration: Rats are administered this compound or a vehicle control.

-

Catalepsy Assessment: At specific time points after drug administration, the rat's forepaws are placed on a horizontal bar.

-

Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A longer latency indicates a greater cataleptic effect.

-

Apomorphine-Induced Stereotypy in Mice or Rats

This model is used to assess the D2 receptor blocking activity of a compound.

Caption: Workflow for the apomorphine-induced stereotypy test.

-

Objective: To determine the in vivo D2 receptor antagonist activity of this compound.

-

Methodology:

-

Pre-treatment: Animals are pre-treated with this compound or a vehicle control.

-

Apomorphine Challenge: After a set period, animals are challenged with apomorphine, a dopamine receptor agonist, which induces stereotypic behaviors (e.g., sniffing, gnawing, licking).

-

Behavioral Scoring: The intensity of stereotypic behaviors is scored by a trained observer.

-

Data Analysis: The ability of this compound to reduce apomorphine-induced stereotypy is indicative of its D2 receptor blocking activity.

-

Clinical Research

Early clinical studies have explored the efficacy and safety of this compound (melperone) in the treatment of schizophrenia and psychosis associated with Parkinson's disease. These trials have generally been double-blind and placebo-controlled, utilizing rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale to assess clinical outcomes.

A representative clinical trial design for a neurological disorder like schizophrenia would typically involve the following phases:

Caption: A generalized workflow for a clinical trial of this compound in a neurological disorder.

Conclusion

Early-stage research on this compound has established its profile as an atypical antipsychotic with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. In vitro and in vivo studies have provided a foundation for its clinical investigation in neurological disorders. This technical guide has summarized the key quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to refine its clinical application in specific patient populations.

References

Methodological & Application

Application Notes and Protocols: Milenperone for In Vivo Microdialysis in the Prefrontal Cortex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milenperone is a butyrophenone derivative with antipsychotic properties, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. Understanding its pharmacodynamic profile within specific brain regions is crucial for the development of novel therapeutics for neuropsychiatric disorders. In vivo microdialysis in the prefrontal cortex (PFC) is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in awake, freely moving animals, providing critical insights into the neurochemical effects of compounds like this compound. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with this compound, focusing on its effects on dopamine and serotonin in the PFC.

Core Concepts and Signaling Pathways

This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

-

Dopamine D2 Receptor Antagonism: In the prefrontal cortex, D2 receptors are located both presynaptically on dopaminergic terminals (autoreceptors) and postsynaptically. Blockade of presynaptic D2 autoreceptors by this compound is expected to increase the firing rate of dopaminergic neurons and subsequent dopamine release. Postsynaptic D2 receptor blockade will inhibit the downstream signaling of dopamine.

-

Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are predominantly postsynaptic in the PFC and are found on both pyramidal (glutamatergic) and GABAergic interneurons. Blockade of 5-HT2A receptors by this compound can lead to an increase in dopamine release in the PFC. This is thought to occur through the disinhibition of dopaminergic neurons, potentially by reducing the excitatory drive onto GABAergic interneurons that, in turn, inhibit dopamine release.

The interplay between D2 and 5-HT2A receptor antagonism is a key feature of many atypical antipsychotics and is believed to contribute to their improved side-effect profile compared to typical antipsychotics that primarily target D2 receptors.

This compound's primary mechanism of action.

Data Presentation

The following tables summarize representative quantitative data from in vivo microdialysis studies in the rat prefrontal cortex following the administration of haloperidol and risperidone. This data illustrates the expected dose-dependent effects of a D2/5-HT2A antagonist like this compound on extracellular dopamine and serotonin levels.

Table 1: Effect of Haloperidol on Extracellular Dopamine in the Medial Prefrontal Cortex (mPFC) of Rats

| Treatment | Dose (mg/kg, IP) | Peak % Change from Baseline (Dopamine) | Time to Peak (min) | Reference |

| Saline | - | ~100% (no change) | - | [1] |

| Haloperidol | 0.5 | ~150% | 60-120 | [1] |

Note: Chronic haloperidol treatment has been shown to decrease basal dopamine levels in the prefrontal cortex[1].

Table 2: Effect of Risperidone on Extracellular Dopamine and Serotonin Metabolite (5-HIAA) in the Medial Prefrontal Cortex (mPFC) of Rats

| Treatment | Dose (mg/kg, SC) | Peak % Change from Baseline (Dopamine) | Peak % Change from Baseline (5-HIAA) | Reference |

| Vehicle | - | ~100% (no change) | ~100% (no change) | [2] |

| Risperidone | 0.2 | ~200% | ~120% | [2] |

| Risperidone | 2.0 | ~350% | ~150% |

Note: 5-HIAA (5-Hydroxyindoleacetic acid) is a major metabolite of serotonin, and its levels are often used as an indirect marker of serotonergic activity.

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effect of this compound on neurotransmitter levels in the prefrontal cortex of rats.

I. Animal Model and Surgical Preparation

-

Species: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Housing: Animals should be individually housed after surgery to prevent damage to the implant, with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgical Protocol: Guide Cannula Implantation

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame and ensure the skull is level.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target coordinates for the medial prefrontal cortex (mPFC). A common set of coordinates relative to bregma is: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from the skull surface.

-

Implant a guide cannula (e.g., CMA 12) so that its tip is just above the mPFC.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Suture the incision and provide post-operative care, including analgesics.

-

Allow the animal to recover for at least 7 days before the microdialysis experiment.

-

II. In Vivo Microdialysis Procedure

-

Microdialysis Probe: Use a microdialysis probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (typically 20 kDa for monoamines).

-

Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 4 KCl, 1.2 CaCl₂, 1.0 MgCl₂.

-

Experimental Workflow

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Slowly insert the microdialysis probe through the guide cannula into the mPFC.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples.

-

Administer this compound at the desired dose and route (e.g., intraperitoneally, i.p., or subcutaneously, s.c.).

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Store the collected samples at -80°C until analysis.

-

Experimental workflow for in vivo microdialysis.

III. Neurochemical Analysis

-

Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard method for quantifying monoamines in microdialysis samples.

-

Procedure:

-

Thaw the dialysate samples.

-

Inject a small volume (e.g., 10-20 µL) into the HPLC system.

-

Separate the neurotransmitters using a reverse-phase column.

-

Detect and quantify the analytes using an electrochemical detector.

-

Calculate the concentration of dopamine and serotonin in each sample by comparing the peak heights or areas to those of known standards.

-

IV. Data Analysis

-

Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

-

Plot the mean percentage change from baseline over time for each treatment group.

-

Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of the effects of this compound on neurotransmitter levels.

Logical Relationships and Expected Outcomes